Cas no 104-15-4 (4-methylbenzene-1-sulfonic acid)

4-methylbenzene-1-sulfonic acid is an aromatic sulfonic acid derivative offering improved solubility in aqueous and organic media due to its polar functional group. Its unique structure provides excellent compatibility with various catalysts, rendering it a versatile intermediate for the synthesis of surfactants, dyes, and pharmaceuticals.
4-methylbenzene-1-sulfonic acid structure
104-15-4 structure
商品名:4-methylbenzene-1-sulfonic acid
CAS番号:104-15-4
MF:C7H8O3S
メガワット:172.201621055603
CID:35260
PubChem ID:6101

4-methylbenzene-1-sulfonic acid 化学的及び物理的性質

名前と識別子

    • 4-Methylbenzenesulfonic acid
    • Methylbenzenesulfonic acid
    • PTSA
    • toluene-4-sulfonic acid
    • Toluenesulfonic acid
    • Tosic acid
    • P-Toluene Sulfonic Acid
    • p-Toluenesulfonic acid monohydrate
    • P-Toluene Sulphonic Acid
    • para toluene sulfonic acid
    • para toluene sulphonic acid
    • PTS ACID
    • TL65
    • TsOH
    • TL65LS
    • TSA-95
    • Tsa-hp
    • Tsa-mh
    • TSA-65W
    • TSA-65M
    • Eltesol
    • 对甲苯磺酸生产厂家
    • 对甲苯磺酸
    • p-Toluenesulfonic acid
    • PARATOLUENE SULPHONIC ACID
    • p-tolylsulfonicacid
    • PTSA 70
    • toluene-4-sulphonic
    • Toluene-p-sulfonate
    • toluenesulfonicacid,liquid,withmorethan5%freesulfuricacid
    • 4-methylbenzene-1-sulfonic acid
    • 4-Toluenesulfonicacid
    • SULTAMICILLIN IMPURITY B (EP IMPURITY)
    • NSC167068
    • P-TOLUENESULFONIC ACID [EP IMPURITY]
    • p-Tolylsulfonic acid
    • AT27303
    • 4-toluene sulphonic acid
    • 4methylbenzenesulfonic acid
    • PARA-TOLUENE SULFONATE
    • AS-82150
    • p-Toluene-sulfonic acid
    • C-250
    • 4-methylphenylsulfonic acid
    • 4-methylbenzene-sulfonic acid
    • 4-methyl-benzene-sulphonic acid
    • p-toluenesufonic acid
    • Manro PTSA 65 LS
    • para-toluene sulfonic acid
    • QGV5ZG5741
    • p-toluensulfonic acid
    • TAYCATOX-300
    • Manro PTSA 65 E
    • rho-toluenesulfonic acid
    • NCIOpen2_002932
    • paratoluene-sulfonic acid
    • p-Toluene sulfonate
    • p- toluenesulfonic acid
    • CYZAC-4040
    • para-toluene-sulfonic acid
    • p-toluene-sulphonic acid
    • para-toluenesulfonic acid
    • TIZANIDINE HYDROCHLORIDE IMPURITY I (EP IMPURITY)
    • NCGC00248146-02
    • SCHEMBL34
    • para toluenesulphonic acid
    • Kyselina p-toluenesulfonova
    • 4-methylbenzenesulphonic acid
    • NSC 167068
    • TosicAcid
    • NCGC00248146-03
    • MFCD00064387
    • SY011236
    • Nacure 1040
    • 4-methylbenzene sulfonic acid
    • NSC2167
    • Benzenesulfonic acid, methyl-
    • CHEBI:27849
    • WLN: WSQR D1
    • Toluene sulfonic acid
    • toluene p-sulfonic acid
    • Kyselina p-toluensulfonova
    • 25231-46-3
    • p-toluenesuiphonic acid
    • toluene p-sulphonic acid
    • K-Cure 1040
    • NACURE-1040
    • InChI=1/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10
    • Ts-OH
    • p-Methylbenzenesulfonic acid
    • CAS-104-15-4
    • SR-01000944854
    • Q-200514
    • Q285878
    • 4-Toluenesulfonic acid
    • toluene-p-sulfonic acid
    • BDBM50294029
    • TosOH
    • p-TsOH
    • 4-methyl-benzenesulfonic acid
    • 2(Or 4)-toluenesulphonic acid
    • J-001117
    • p-TSA
    • pTsOH
    • AE-848/00887005
    • UNII-QGV5ZG5741
    • p-toluyl sulphonic acid
    • LISINOPRIL IMPURITY B [EP IMPURITY]
    • p-toluenesulfonicacid
    • 4-toluenesulphonic acid
    • AC-794
    • NSC-167068
    • HSDB 2026
    • DB-050363
    • Toluene-4-sulphonic acid
    • 4-sulphotoluene
    • STL199173
    • 4-11-00-00241 (Beilstein Handbook Reference)
    • PTS-100
    • paratoluene sulfonic acid
    • ANASTROZOLE IMPURITY F (EP IMPURITY)
    • TIZANIDINE HYDROCHLORIDE IMPURITY I [EP IMPURITY]
    • TSU
    • NCIOpen2_003096
    • DTXCID406701
    • Cyzac 4040
    • p-tolu-enesulfonic acid
    • toluene 4-sulfonic acid
    • C06677
    • Cyclophil P T S A
    • SR-01000944854-1
    • 1ST001660
    • K-Cure 040
    • p-toluensulphonic acid
    • p-toluene-sulfonicacid
    • AD-3302W
    • Manro PTSA 65 H
    • Toluen-4-sulfonsaeure
    • para-toluenesulphonic acid
    • Kyselina p-toluenesulfonova [Czech]
    • ACTIVATOR-100T3
    • Kyselina p-toluensulfonova [Czech]
    • AKOS008966288
    • NS00010519
    • paratoluenesulphonic acid
    • Toluenesulfonic acid (VAN)
    • p-Toluolenesulfonic acid
    • p-toluenylsulfonic acid
    • paratoluensulfonic acid
    • 4-methylphenylsulphonic acid
    • para-toluensulfonic acid
    • p-Toluenesulfonate
    • CHEMBL541253
    • CS-W019626
    • ar-Toluenesulfonic acid
    • F1908-0079
    • Tosylic acid
    • NCGC00248146-01
    • p-toluenesulfonic acid (ptsa)
    • DRYER-900
    • para toluenesulfonic acid
    • rho-toluene sulfonic acid
    • p-Toluenesulphonic acid
    • p-toluene sulfonicacid
    • SULTAMICILLIN IMPURITY B [EP IMPURITY]
    • 4-TOLUENE-SULFONIC ACID
    • p-Methylphenylsulfonic acid
    • EC 203-180-0
    • Eltesol TSX
    • 4-Toluenesulfinic acid sodium salt
    • P-TOLUENESULFONIC ACID [MI]
    • T0267
    • DTXSID0026701
    • 4-methyl-benzene sulphonic acid
    • p-toluen sulfonic acid
    • P-TOLUENESULFONIC ACID (EP IMPURITY)
    • paratoluenesulfonic acid
    • NSC-2167
    • P-Toluene Sulfonic acid(monohydrate)
    • BP-31081
    • DB03120
    • BRN 0472690
    • EINECS 203-180-0
    • Tos-OH
    • NCGC00259913-01
    • Tox21_202364
    • Benzenesulfonic acid, 4-methyl-
    • 4-toluene-sulphonic acid
    • para-toluene sulphonic acid
    • LISINOPRIL IMPURITY B (EP IMPURITY)
    • ANASTROZOLE IMPURITY F [EP IMPURITY]
    • 104-15-4
    • AI3-26478
    • toluene-p-sulphonic acid
    • 4-Toluene sulfonic acid
    • p -toluenesulfonic acid
    • KC-1040
    • 4-methyl benzene sulfonic acid
    • MDL: MFCD00064387
    • インチ: 1S/C7H8O3S/c1-6-2-4-7(5-3-6)11(8,9)10/h2-5H,1H3,(H,8,9,10)
    • InChIKey: JOXIMZWYDAKGHI-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)O

計算された属性

  • せいみつぶんしりょう: 172.01900
  • どういたいしつりょう: 172.019415
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 206
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP 3-AA): 1.7
  • 同位体原子数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 54.4
  • トポロジー極表面積: 62.8
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: 無色単斜板状又は柱状結晶
  • 密度みつど: 1.07
  • ゆうかいてん: 106~107℃
  • ふってん: 116 ºC
  • フラッシュポイント: 41 ºC
  • 屈折率: 1.3825-1.3845
  • ようかいど: DMSO (Slightly), Methanol (Slightly)
  • すいようせい: 解体
  • PSA: 62.75000
  • LogP: 2.32250
  • 酸性度係数(pKa): -0.43±0.50(Predicted)
  • ようかいせい: エタノールやエーテルに溶けやすく、水や熱ベンゼンに微溶解する

4-methylbenzene-1-sulfonic acid セキュリティ情報

  • 危険物輸送番号:2585
  • 危険カテゴリコード: R10;R34
  • セキュリティの説明: S45-S26-S23
  • 危険物標識: C
  • 包装カテゴリ:III
  • ちょぞうじょうけん:かねんりょういき
  • セキュリティ用語:8
  • 危険レベル:8
  • 包装グループ:III
  • 包装等級:III
  • 危険レベル:8
  • リスク用語:R10; R34

4-methylbenzene-1-sulfonic acid 税関データ

  • 税関コード:29163990
  • 税関データ:

    中国税関コード:

    2904100000

    概要:

    290410000は、スルホ基の誘導体及びその塩及びエチルエステルのみを含む。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290410000個のスルホ基のみを含む誘導体、それらの塩、およびエチルエステル。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-methylbenzene-1-sulfonic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065460-10kg
4-Toluenesulfonic acid
104-15-4 98%
10kg
¥3960 2023-04-17
Enamine
EN300-16830-5.0g
4-methylbenzene-1-sulfonic acid
104-15-4
5.0g
$222.0 2023-02-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82190-500g
Toluene-4-sulfonic acid
104-15-4
500g
¥328.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P82190-100g
Toluene-4-sulfonic acid
104-15-4
100g
¥158.0 2021-09-04
Enamine
EN300-16830-10.0g
4-methylbenzene-1-sulfonic acid
104-15-4
10.0g
$339.0 2023-02-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA670-500g
4-methylbenzene-1-sulfonic acid
104-15-4 98%
500g
¥103.0 2022-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1065460-5kg
4-Toluenesulfonic acid
104-15-4 98%
5kg
¥2992 2023-04-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SA670-500g
4-methylbenzene-1-sulfonic acid
104-15-4 98%
500g
¥484.0 2023-08-31
Enamine
EN300-16830-10g
4-methylbenzene-1-sulfonic acid
104-15-4 90%
10g
$339.0 2023-09-20
Enamine
EN300-16830-5g
4-methylbenzene-1-sulfonic acid
104-15-4 90%
5g
$222.0 2023-09-20

4-methylbenzene-1-sulfonic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
リファレンス
Pharmaceutical intermediate for synthesizing ace inhibitors and the use thereof
, United States, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Solvents: Methanol ,  Dichloromethane ;  0 °C; 1 h, 0 °C
リファレンス
Influence of Anion-Binding Schreiner's Thiourea on DMAP Salts: Synergistic Catalysis toward the Stereoselective Dehydrative Glycosylation from 2-Deoxyhemiacetals
Ghosh, Titli; Mukherji, Ananya; Kancharla, Pavan K., Journal of Organic Chemistry, 2021, 86(1), 1253-1261

ごうせいかいろ 3

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  heated
リファレンス
Copper-Mediated Radiofluorination of Aryl Pinacolboronate Esters: A Straightforward Protocol by Using Pyridinium Sulfonates
Antuganov, Dmitrii ; Zykov, Michail ; Timofeev, Vasilii ; Timofeeva, Ksenija ; Antuganova, Yulija ; et al, European Journal of Organic Chemistry, 2019, 2019(5), 918-922

ごうせいかいろ 4

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  30 min, rt
リファレンス
Fluorescent macromolecular perylene diimides containing pyrene or indole units in bay positions
Dincalp, Haluk; Kizilok, Sevki; Icli, Siddik, Dyes and Pigments, 2010, 86(1), 32-41

ごうせいかいろ 5

はんのうじょうけん
1.1 Solvents: Benzene ;  15 h, reflux
リファレンス
Characterization of spatially addressable libraries: stereoisomer analysis of tetrahydro-β-carbolines as an example
Cheng, Cesar C.; Chu, Yen-Ho, Journal of Combinatorial Chemistry, 1999, 1(6), 461-466

ごうせいかいろ 6

はんのうじょうけん
1.1 Solvents: Acetonitrile
リファレンス
Photochemical formation of methylenecyclopropane analogs. 11. Photochemical elimination of nitrogen from phenyl-substituted 1,4-dihydro-5-imino-5H-tetrazoles. Products of phenyl-substituted tris(imino)methane diradicals
Quast, Helmut; Fuss, Andreas; Nahr, Uwe, Chemische Berichte, 1985, 118(6), 2164-85

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Acetone ;  30 min, rt
リファレンス
Hydrogen-Bond-Assisted Organocatalytic Acetalization of Secondary Alcohols: Experimental and Theoretical Studies
Rumyantsev, Misha; Sitnikov, Nikolay S.; Somov, Nikolay V., Journal of Physical Chemistry A, 2015, 119(18), 4108-4117

ごうせいかいろ 8

はんのうじょうけん
1.1 Solvents: Methanol ,  Benzene
リファレンス
Highly active oligomeric (salen)Co catalysts for asymmetric epoxide ring-opening reactions
Ready, Joseph M.; Jacobsen, Eric N., Journal of the American Chemical Society, 2001, 123(11), 2687-2688

ごうせいかいろ 9

はんのうじょうけん
リファレンス
Preparation of amino acid-derived intermediates in the synthesis of ACE inhibitors
, World Intellectual Property Organization, , ,

ごうせいかいろ 10

はんのうじょうけん
1.1 Solvents: Toluene ;  100 - 118 °C
リファレンス
Preparation of novel crystalline η (eta) form of perindopril erbumine
, World Intellectual Property Organization, , ,

ごうせいかいろ 11

はんのうじょうけん
1.1 Solvents: Acetic acid ;  rt
1.2 Catalysts: Platinum ;  rt
1.3 Reagents: Hydrogen ;  5 bar, rt
1.4 Solvents: Toluene ;  reflux
リファレンス
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
Synthesis, Self-Assembly, and Characterization of Supramolecular Polymers from Electroactive Dendron Rodcoil Molecules
Messmore, Benjamin W.; Hulvat, James F.; Sone, Eli D.; Stupp, Samuel I., Journal of the American Chemical Society, 2004, 126(44), 14452-14458

ごうせいかいろ 13

はんのうじょうけん
1.1 Solvents: Ethyl acetate ;  4 h; overnight, cooled
リファレンス
Integration of upcycling and closed-loop recycling through alternative cyclization-depolymerization
Tian, Guo-Qiang; Yang, Zheng-He; Zhang, Wei; Chen, Si-Chong; Chen, Li; et al, Green Chemistry, 2022, 24(11), 4490-4497

ごうせいかいろ 14

はんのうじょうけん
リファレンス
Method for the synthesis of polyethers
, World Intellectual Property Organization, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Benzene ;  heated
リファレンス
Chiral compounds with liquid crystalline nature and ferroelectric liquid crystal device adopting the same
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ごうせいかいろ 16

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt; 10 min, rt
リファレンス
Manufacture of gel-like thin films and composite membranes for gas separation
, Japan, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Solvents: Benzene
リファレンス
Multifunctional zwitterionic polymer conjugates for therapeutic use
, United States, , ,

ごうせいかいろ 18

はんのうじょうけん
1.1 Solvents: Toluene ;  1 h, 60 °C
リファレンス
Degradable amino acid-based poly(ester urea) copolymer adhesives
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
A quantitative assessment of chemical perturbations in thermotropic cyanobiphenyls
Guerra, Sebastiano; Dutronc, Thibault; Terazzi, Emmanuel; Guenee, Laure; Piguet, Claude, Physical Chemistry Chemical Physics, 2016, 18(21), 14479-14494

ごうせいかいろ 20

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
Monodisperse Cyclic Polymer Mechanochemistry: Scission Kinetics and the Dynamic Memory Effect with Ultrasonication and Ball-Mill Grinding
Noh, Jinkyung ; Koo, Mo Beom ; Jung, Jisoo; Peterson, Gregory I.; Kim, Kyoung Taek ; et al, Journal of the American Chemical Society, 2023, 145(33), 18432-18438

ごうせいかいろ 21

はんのうじょうけん
リファレンス
Brush-like poly(ethylene glycol) grafting on SiO2 nanoparticles with in-situ polymerization
Zhao, Yanhua; Chai, Changsheng, Surface and Interface Analysis, 2015, 47(3), 384-389

ごうせいかいろ 22

はんのうじょうけん
リファレンス
Facile synthesis of amino acid methyl ester p-toluenesulfonates with methyl p-toluenesulfonate
Ueda, Kazuo; Waki, Michinori; Izumiya, Nobuo, Memoirs of the Faculty of Science, 1984, 14(2), 307-12

ごうせいかいろ 23

はんのうじょうけん
リファレンス
Corrigendum to "Sustained localized presentation of RNA interfering molecules from in situ forming hydrogels to guide stem cell osteogenic differentiation" [Biomaterials 35/24 (2014) 6278-6286] [Erratum to document cited in CA161:090975]
Nguyen, Minh K.; et al, Biomaterials, 2017, 125,

ごうせいかいろ 24

はんのうじょうけん
リファレンス
Synthesis and characterization of versatile amphiphilic dendrimers peripherally decorated with positively charged amino acids
Alfei, Silvana ; et al, Polymer International, 2018, 67(11), 1572-1584

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: 2,4,6-Trimethylbenzenesulfonic acid Solvents: Mesitylene
リファレンス
Sulfonating agent and process
, World Intellectual Property Organization, , ,

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sulfuric acid
リファレンス
Studies on the sulfonation of o-iodotoluene
Muramoto, Yoshihiro; et al, Kinki Daigaku Kogakubu Kenkyu Hokoku, 1985, 19, 27-32

ごうせいかいろ 27

はんのうじょうけん
1.1 Solvents: Toluene ;  reflux
リファレンス
Microwave-Enhanced Copper-Catalyzed N-Arylation of Free and Protected Amino Acids in Water
Roettger, Svenja; et al, Journal of Combinatorial Chemistry, 2007, 9(2), 204-209

ごうせいかいろ 28

はんのうじょうけん
リファレンス
Synthesis, structural, spectroscopic, mechanical, linear and nonlinear optical studies on 4-dimethylaminopyridinium p-toluenesulfonate: A comparative theoretical and experimental investigation
Sivaraj, G.; et al, Journal of Molecular Structure, 2021, 1240,

ごうせいかいろ 29

はんのうじょうけん
1.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 30

はんのうじょうけん
1.1 Solvents: Methanol ;  50 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 31

はんのうじょうけん
1.1 Reagents: Triethylamine ,  Sodium sulfate Solvents: tert-Butyl methyl ether ;  0.17 h, 5 °C; 24 h, rt
2.1 Reagents: Lithium tert-butoxide Solvents: Toluene
2.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
2.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
2.4 overnight, rt; 2 h, 60 °C
3.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
3.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 32

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 33

はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 34

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 35

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
2.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
2.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 36

はんのうじょうけん
1.1 Solvents: Benzene ;  reflux
リファレンス
Using Peptidic Inhibitors to Systematically Probe the S1' Site of Caspase-3 and Caspase-7
Goode, David R.; et al, Organic Letters, 2005, 7(16), 3529-3532

ごうせいかいろ 37

はんのうじょうけん
1.1 Solvents: Toluene ;  24 h, reflux
リファレンス
Design, synthesis, and evaluation of cystargolide-based β-lactones as potent proteasome inhibitors
Niroula, Doleshwar; et al, European Journal of Medicinal Chemistry, 2018, 157, 962-977

ごうせいかいろ 38

はんのうじょうけん
リファレンス
Multifunctional Polymer Nanocarrier for Efficient Targeted Cellular and Subcellular Anticancer Drug Delivery
Babikova, Dimitrina; Kalinova, Radostina; Momekova, Denitsa; Ugrinova, Iva; Momekov, Georgi; et al, ACS Biomaterials Science & Engineering, 2019, 5(5), 2271-2283

ごうせいかいろ 39

はんのうじょうけん
リファレンス
Synthesis of analogs of K-582A, an antibiotic heptapeptide
Mihara, Hisakazu; Aoyagi, Haruhiko; Yonezawa, Hiroo; Kuromizu, Kenji; Izumiya, Nobuo, International Journal of Peptide & Protein Research, 1985, 25(6), 640-7

ごうせいかいろ 40

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  2 h, 50 - 60 °C; 50 °C → reflux; 70 - 80 °C
リファレンス
Treatment of cystic fibrosis or the symptoms associatedd with cystic fibrosis
, United States, , ,

ごうせいかいろ 41

はんのうじょうけん
1.1 Solvents: Acetonitrile ,  Tetrahydrofuran ;  rt → 37 °C; 33 - 37 °C
リファレンス
Preparation of N-[4-chloro-2-hydroxy-3-(piperazine-1-sulfonyl)phenyl]-N'-(2-chloro-3-fluorophenyl)urea for treatment of cystic fibrosis
, World Intellectual Property Organization, , ,

ごうせいかいろ 42

はんのうじょうけん
リファレンス
IL-8 receptor antagonist
, World Intellectual Property Organization, , ,

ごうせいかいろ 43

はんのうじょうけん
1.1 Solvents: Toluene ;  100 - 118 °C
リファレンス
Preparation of novel crystalline form of perindopril erbumine monohydrate
, World Intellectual Property Organization, , ,

ごうせいかいろ 44

はんのうじょうけん
リファレンス
Racemate separation of optically active bicyclic imino-α-carboxylic acids
, Federal Republic of Germany, , ,

ごうせいかいろ 45

はんのうじょうけん
1.1 Solvents: Toluene ;  rt → 110 °C; 14 h, 110 °C
リファレンス
Preparation of perindopril tert-butylamine salt
, China, , ,

ごうせいかいろ 46

はんのうじょうけん
リファレンス
Configuration and preferential solid-state conformations of perindoprilat (S-9780). Comparison with the crystal structures of other ACE inhibitors and conclusions related to structure-activity relationships
Pascard, Claudine; Guilhem, Jean; Vincent, Michel; Remond, Georges; Portevin, Bernard; et al, Journal of Medicinal Chemistry, 1991, 34(2), 663-9

ごうせいかいろ 47

はんのうじょうけん
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene
リファレンス
Method for synthesis of (2S,3aS,7aS)-perhydroindole-2-carboxylic acid and esters as intermediates in the synthesis of perindopril
, European Patent Organization, , ,

ごうせいかいろ 48

はんのうじょうけん
リファレンス
Preparation of perindopril via acylation of perhydroindolecarboxylate with N-[(ethoxycarbonyl)butyl]alanine
, European Patent Organization, , ,

ごうせいかいろ 49

はんのうじょうけん
1.1 Solvents: Toluene ;  60 °C; 1 h, 60 °C
リファレンス
Co-initiated hyperbranched-polydendron building blocks for the direct nanoprecipitation of dendron-directed patchy particles with heterogeneous surface functionality
Hern, F. Y.; Hill, A.; Owen, A.; Rannard, S. P., Polymer Chemistry, 2018, 9(14), 1767-1771

ごうせいかいろ 50

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  1 h, rt
リファレンス
Synthesis and photochemical properties of 3,6-di-tert-butyl-9H-carbazole derivatives
Gruzdev, M. S.; Chervonova, U. V.; Venediktov, E. A.; Rozhkova, E. P.; Kolker, A. M.; et al, Russian Journal of General Chemistry, 2015, 85(6), 1431-1439

ごうせいかいろ 51

はんのうじょうけん
1.1 Solvents: Toluene ;  1 h, 60 °C
リファレンス
Adhesion Properties of Catechol-Based Biodegradable Amino Acid-Based Poly(ester urea) Copolymers Inspired from Mussel Proteins
Zhou, Jinjun; Defante, Adrian P.; Lin, Fei; Xu, Ying; Yu, Jiayi; et al, Biomacromolecules, 2015, 16(1), 266-274

ごうせいかいろ 52

はんのうじょうけん
リファレンス
Reversible Photocuring of Liquid Hexa-Anthracene Compounds for Adhesive Applications
Akiyama, Haruhisa; Okuyama, Yoko; Fukata, Tamaki; Kihara, Hideyuki, Journal of Adhesion, 2018, 94(10), 799-813

ごうせいかいろ 53

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
A hydrophilic coumarin-based polyester for ambient-temperature initiator-free 3D printing: Chemistry, rheology and interface formation
Govindarajan, Sudhanva R.; Jain, Tanmay; Choi, Jae-Won; Joy, Abraham ; Isayeva, Irada; et al, Polymer, 2018, 152, 9-17

ごうせいかいろ 54

はんのうじょうけん
1.1 Solvents: Toluene ;  heated
1.2 Solvents: Toluene ;  heated; rt
リファレンス
UV-cured hyperbranched polyester polythiol(H20-SH)-epoxy acrylate networks: Preparation, thermal and mechanical properties
Guan, Xiao-Xiao; Gan, Jian-Qun; Chen, Guo-Kang; Huang, Xiao-Mei; Lu, Man-Geng; et al, Journal of Macromolecular Science, 2017, 54(10), 662-668

ごうせいかいろ 55

はんのうじょうけん
1.1 Reagents: Sulfuric acid (silica supported) ;  30 min, 80 °C
リファレンス
A novel method for sulfonation of aromatic rings with silica sulfuric acid
Hajipour, Abdol R.; et al, Tetrahedron Letters, 2004, 45(35), 6607-6609

ごうせいかいろ 56

はんのうじょうけん
1.1 Reagents: Sulfur trioxide ;  58.5 °C
リファレンス
Study on the sulfonation of toluene with SO3 in microreactor
Chen, Yanquan; et al, Huaxue Fanying Gongcheng Yu Gongyi, 2013, 29(3), 253-259

ごうせいかいろ 57

はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonium hydroxide Solvents: Water
リファレンス
Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes
Zheng, Yong-Yong; et al, Organic Process Research & Development, 2014, 18(6), 744-750

ごうせいかいろ 58

はんのうじょうけん
1.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
3.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
3.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
4.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 59

はんのうじょうけん
1.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 60

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water
2.1 Solvents: Ethanol ;  2 h, 60 °C; 6 h, 60 °C → 25 °C; 18 h, rt
3.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran ,  Water ;  0.75 h, 24 °C; 22 h, 20 °C
4.1 Solvents: Methanol ;  0.25 h, 25 - 35 °C; 2 h, 50 °C
4.2 Reagents: Acetic acid Solvents: Methanol ;  pH 7.3, 5 °C
5.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

ごうせいかいろ 61

はんのうじょうけん
1.1 Reagents: Lithium tert-butoxide Solvents: Toluene
1.2 Reagents: Hydrochloric acid Solvents: Water ;  2 h, rt
1.3 Reagents: Sodium hydroxide Solvents: tert-Butyl methyl ether ,  Water ;  pH 12 - 13
1.4 overnight, rt; 2 h, 60 °C
2.1 Reagents: Sodium hydroxide ,  Potassium chloride Catalysts: Subtilisin Solvents: Acetone ,  Water ;  91 h, pH 8.1 - 8.3, 35 - 37 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  75 h, pH 2 - 3, rt
3.1 Solvents: Methanol ;  20 min, rt; 4 h, 40 °C; overnight, rt
リファレンス
Synthesis of (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic Acid Vinyl-ACCA) Derivatives: Key Intermediates for the Preparation of Inhibitors of the Hepatitis C Virus NS3 Protease
Beaulieu, Pierre L.; et al, Journal of Organic Chemistry, 2005, 70(15), 5869-5879

4-methylbenzene-1-sulfonic acid Raw materials

4-methylbenzene-1-sulfonic acid Preparation Products

4-methylbenzene-1-sulfonic acid サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:104-15-4)p-Toluenesulfonic Acid
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最終更新された価格情報:Friday, 18 April 2025 17:11
価格 ($):discuss personally

4-methylbenzene-1-sulfonic acid 関連文献

4-methylbenzene-1-sulfonic acidに関する追加情報

4-Methylbenzene-1-sulfonic Acid (CAS No. 104-15-4): Properties, Applications, and Industry Insights

4-Methylbenzene-1-sulfonic acid (CAS No. 104-15-4), also known as p-toluenesulfonic acid (PTSA), is a widely used organic compound in chemical synthesis and industrial applications. This white crystalline solid belongs to the class of aromatic sulfonic acids, characterized by its high solubility in water and organic solvents. The compound's molecular formula is C7H8O3S, with a molecular weight of 172.20 g/mol.

The growing interest in 4-methylbenzene-1-sulfonic acid applications stems from its versatile role as a catalyst in esterification reactions, a key process in pharmaceutical and fragrance manufacturing. Recent studies highlight its effectiveness as an alternative to conventional acid catalysts, particularly in green chemistry applications where milder reaction conditions are preferred. Researchers are exploring its potential in sustainable chemical processes, aligning with current industry trends toward environmentally friendly production methods.

In the pharmaceutical sector, p-toluenesulfonic acid uses include serving as an intermediate in drug synthesis and as a stabilizing agent. Its ability to form stable salts with various organic compounds makes it valuable in formulating medications with improved solubility and bioavailability. The compound's chemical properties—including its acidity (pKa ≈ -2.8) and thermal stability (melting point 106-107°C)—make it suitable for high-temperature applications without significant decomposition.

The global market for 4-methylbenzene-1-sulfonic acid has shown steady growth, driven by increasing demand from the polymer industry where it serves as a curing agent and catalyst. Manufacturers are focusing on developing high-purity grades of the compound to meet stringent quality requirements in electronic applications, particularly in the production of printed circuit boards and semiconductor materials.

Recent innovations in p-toluenesulfonic acid production methods have addressed environmental concerns by reducing waste generation and improving energy efficiency. Modern synthesis routes emphasize atom economy and reduced solvent usage, responding to the chemical industry's sustainability goals. These advancements have positioned 104-15-4 CAS number compounds as more environmentally acceptable compared to traditional strong mineral acids.

Safety considerations for handling 4-methylbenzene-1-sulfonic acid include proper personal protective equipment due to its acidic nature. While not classified as highly hazardous, appropriate storage conditions (cool, dry environments in corrosion-resistant containers) are recommended to maintain product quality. The compound's material compatibility with various industrial materials has been extensively documented, facilitating its integration into existing production processes.

Analytical techniques for p-toluenesulfonic acid quality control typically involve titration methods, HPLC, and spectroscopic analysis. The development of rapid testing protocols has improved manufacturing efficiency, enabling real-time monitoring of production batches. These quality assurance measures ensure consistency in the compound's performance across different applications.

Emerging research explores novel applications of 4-methylbenzene-1-sulfonic acid derivatives in energy storage systems and specialty materials. Its structural modification potential allows creation of customized sulfonic acid compounds with tailored properties for specific industrial needs. This adaptability contributes to its growing importance in advanced material science applications.

The regulatory status of CAS 104-15-4 varies by region, with most jurisdictions classifying it as an industrial chemical with standard handling requirements. Manufacturers provide comprehensive safety data sheets that detail proper handling procedures, first aid measures, and environmental precautions for this widely used chemical intermediate.

Future prospects for 4-methylbenzene-1-sulfonic acid include potential applications in biodegradable polymers and as a component in catalytic systems for renewable fuel production. Ongoing research into its electrochemical properties may unlock new uses in energy-related technologies, further expanding its industrial significance in coming years.

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